molecular formula C26H20BrN3O2S B14926745 2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B14926745
M. Wt: 518.4 g/mol
InChI Key: HTZOEDCYWVSHAE-UHFFFAOYSA-N
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Description

2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and multiple aromatic substituents, including bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine substituent can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-(2-thienyl)-1H-pyrazole, share structural similarities and may exhibit comparable biological activities.

    Thiazole Derivatives: Thiazole-containing compounds, like 2-aminothiazole, also have similar chemical properties and applications.

Uniqueness

What sets 2-[4-bromo-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its combination of multiple aromatic substituents and functional groups. This unique structure enhances its reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H20BrN3O2S

Molecular Weight

518.4 g/mol

IUPAC Name

2-[4-bromo-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C26H20BrN3O2S/c1-31-21-14-8-6-12-18(21)24-23(27)25(19-13-7-9-15-22(19)32-2)30(29-24)26-28-20(16-33-26)17-10-4-3-5-11-17/h3-16H,1-2H3

InChI Key

HTZOEDCYWVSHAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5OC)Br

Origin of Product

United States

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